2'-ethoxy-3,3'-bipyridin-2-ol
Overview
Description
2’-Ethoxy-3,3’-bipyridin-2-ol is a bipyridine derivative, which is a class of compounds known for their versatile applications in coordination chemistry, catalysis, and material science. This compound features an ethoxy group and a hydroxyl group attached to the bipyridine core, which can influence its chemical reactivity and coordination properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives, including 2’-ethoxy-3,3’-bipyridin-2-ol, often involves coupling reactions of pyridine derivatives. Common methods include:
Suzuki Coupling: This reaction involves the coupling of boronic acids with halopyridines in the presence of a palladium catalyst and a base.
Stille Coupling: This method uses organotin compounds and halopyridines with a palladium catalyst.
Negishi Coupling: This reaction involves the use of organozinc compounds and halopyridines.
Ullmann Coupling: This method involves the coupling of halopyridines using copper catalysts.
Industrial Production Methods
Industrial production of bipyridine derivatives may involve large-scale coupling reactions under optimized conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2’-Ethoxy-3,3’-bipyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2’-Ethoxy-3,3’-bipyridin-2-ol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in studies involving metal ion coordination and its effects on biological systems.
Industry: Used in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2’-ethoxy-3,3’-bipyridin-2-ol involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, affecting its reactivity and stability. The ethoxy and hydroxyl groups can also participate in hydrogen bonding and other interactions, further modulating the compound’s behavior.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Lacks the ethoxy and hydroxyl groups, making it less versatile in terms of functionalization.
4,4’-Bipyridine: Similar in structure but with different substitution patterns, leading to different coordination properties.
Uniqueness
2’-Ethoxy-3,3’-bipyridin-2-ol is unique due to the presence of both ethoxy and hydroxyl groups, which enhance its reactivity and coordination capabilities compared to other bipyridine derivatives.
Properties
IUPAC Name |
3-(2-ethoxypyridin-3-yl)-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12-10(6-4-8-14-12)9-5-3-7-13-11(9)15/h3-8H,2H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNTXPGTCASDNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C2=CC=CNC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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